2',4'-Dichloro-5'-fluoroacetophenone
Overview
Description
2',4'-Dichloro-5'-fluoroacetophenone is a chemical compound that serves as an intermediate in the synthesis of pharmaceuticals, such as ciprofloxacin hydrochloride. The compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which are known to influence the reactivity and physical properties of the molecule .
Synthesis Analysis
The synthesis of 2',4'-Dichloro-5'-fluoroacetophenone has been explored in various studies. One method involves the acetylation of 2,4-dichlorofluorobenzene, where the optimal reaction conditions were determined to be a molar ratio of 2,4-dichlorofluorobenzene to acetyl chloride to aluminum trichloride of 1:2.0:2.5, with a reaction time of 1.5 hours at 110°C followed by another hour at 120°C. This process yields an 80.1% production of the desired compound . Another study discusses the progress of this compound as an intermediate and reviews synthesis methods, reaction mechanisms, and the synthesis process, suggesting that future research should focus on the reduction and improvement of catalysts .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving 2',4'-Dichloro-5'-fluoroacetophenone are primarily centered around its role as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of ciprofloxacin hydrochloride, a widely used antibiotic . The compound's reactivity is likely influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can affect the electrophilic character of the carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2',4'-Dichloro-5'-fluoroacetophenone are not explicitly detailed in the provided papers. However, the presence of halogen atoms is known to significantly impact the boiling point, melting point, and solubility of organic compounds. The compound's reactivity, as mentioned earlier, is also affected by these substituents, which can make it a valuable intermediate in organic synthesis .
Scientific Research Applications
Continuous-Flow Process for Synthesis
2',4'-Dichloro-5'-fluoroacetophenone (AP) is employed as a starting material in the continuous-flow oxidation system to prepare 2,4-dichloro-5-fluorobenzoic acid. This method offers advantages such as excellent mass and heat transfer, ensuring the safety and efficiency of the reaction. Compared to traditional methods, it achieves higher product yield, less reactant consumption, and is more environmentally friendly (Guo, Yu, & Yu, 2018).
Intermediate in Pharmaceutical Synthesis
2',4'-Dichloro-5'-fluoroacetophenone is a critical intermediate in the synthesis of ciprofloxacin, an antibiotic. The process involves the conversion of AP to 2,4-dichloro-5-fluorobenzoylacetate, followed by further chemical transformations (Li Jing-hua, 2009). Another study discusses the synthesis advancements and suggests focusing on catalyst reduction and improvement for future research (Zhang Xin-hua, 2004).
Insecticidal Applications
Research shows that certain acetophenone derivatives, including 2-methylthio-4'-fluoroacetophenone oxime O-ethers, demonstrate significant insecticidal activities against pests. These compounds, synthesized from acetophenone oximes and pyrethroid alcohols, have shown to be more effective than commercial insecticides in some cases (Liu et al., 2005).
Polymer Synthesis
The compound is involved in synthesizing certain polymeric materials with potential applications. For example, 2',4-dichloro-5'-fluoro-1-ene-2-(4-hydroxyphenyl)phenone (EHP) is synthesized using DFA, leading to polymers that exhibit antimicrobial activities. Such polymers could be crucial in developing new antimicrobial materials (Arun, Reddy, & Rajkumar, 2003).
Safety And Hazards
2’,4’-Dichloro-5’-fluoroacetophenone is considered hazardous. It causes skin irritation (H315) and serious eye irritation (H319) . It may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKJFAMIABOKBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220668 | |
Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichloro-5'-fluoroacetophenone | |
CAS RN |
704-10-9 | |
Record name | 2′,4′-Dichloro-5′-fluoroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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